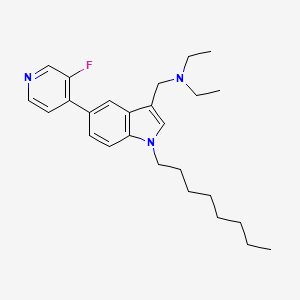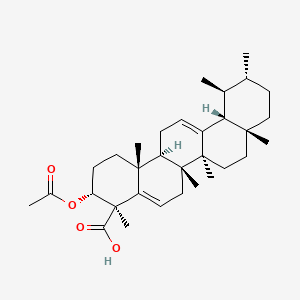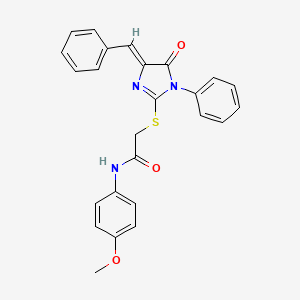
Cox-2/15-lox-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cox-2/15-lox-IN-5 is a compound that acts as an inhibitor for both cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes. These enzymes are involved in the metabolism of arachidonic acid, leading to the production of various inflammatory mediators. The inhibition of these enzymes is of significant interest in the treatment of inflammatory diseases and cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/15-lox-IN-5 typically involves the creation of indole and indazole arylamide benzoic acid analogues. The synthetic route includes the following steps :
Formation of Indole/Indazole Core: The indole or indazole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Arylamide Formation: The arylamide moiety is introduced through amide bond formation reactions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Benzoic Acid Derivatization: The final step involves the derivatization of benzoic acid to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
化学反応の分析
Types of Reactions
Cox-2/15-lox-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.
科学的研究の応用
Cox-2/15-lox-IN-5 has a wide range of scientific research applications, including :
Chemistry: Used as a tool to study enzyme inhibition and the synthesis of related compounds.
Biology: Investigated for its role in modulating inflammatory pathways and cellular signaling.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases and cancer.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceuticals.
作用機序
Cox-2/15-lox-IN-5 exerts its effects by inhibiting the activity of cyclooxygenase-2 and 15-lipoxygenase enzymes. These enzymes are involved in the conversion of arachidonic acid to prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, this compound reduces the production of inflammatory mediators, thereby exerting anti-inflammatory and anti-cancer effects .
類似化合物との比較
Similar Compounds
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat inflammation and pain.
Zileuton: A selective 5-lipoxygenase inhibitor used to manage asthma.
Uniqueness
Cox-2/15-lox-IN-5 is unique in its dual inhibition of both cyclooxygenase-2 and 15-lipoxygenase enzymes. This dual inhibition provides a broader anti-inflammatory spectrum and potentially fewer side effects compared to selective inhibitors .
特性
分子式 |
C25H21N3O3S |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
2-[(4Z)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H21N3O3S/c1-31-21-14-12-19(13-15-21)26-23(29)17-32-25-27-22(16-18-8-4-2-5-9-18)24(30)28(25)20-10-6-3-7-11-20/h2-16H,17H2,1H3,(H,26,29)/b22-16- |
InChIキー |
KDHSBBNEBXGUJI-JWGURIENSA-N |
異性体SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=N/C(=C\C3=CC=CC=C3)/C(=O)N2C4=CC=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)
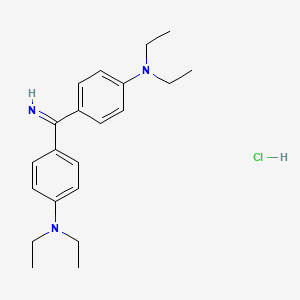

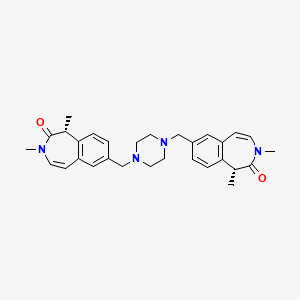
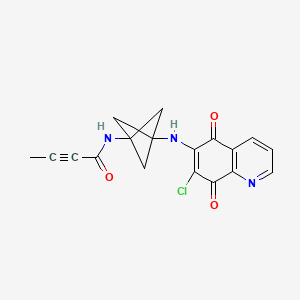

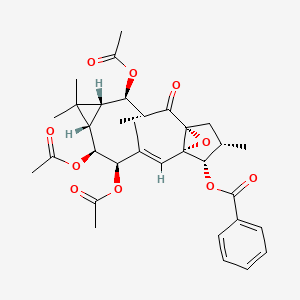

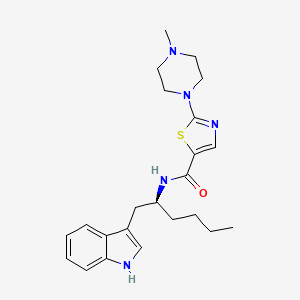
![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)
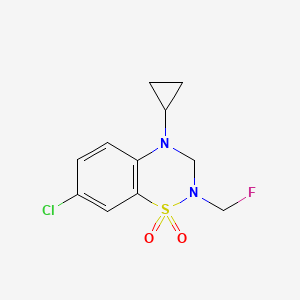
![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)
